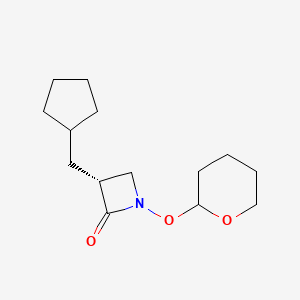
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, enzymatic synthesis of fluorinated compounds has been studied . Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Neurotransmitter Research
This compound has been utilized in the synthesis of reference compounds for the norepinephrine transporter (NET) . NET plays a crucial role in neurological, psychiatric, cardiovascular, and metabolic diseases. The development of NET-PET radioligands requires non-radioactive references, and 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine serves as a precursor in creating these essential molecules for positron emission tomography (PET) imaging.
Biotechnology: Enzyme Inhibitor Development
In biotechnological research, this chemical is explored for its potential as an enzyme inhibitor . By modifying specific enzymes’ activity, researchers can understand disease mechanisms better and develop targeted therapies.
Pharmaceutical Research: Antitubercular Agents
The compound’s derivatives have been assessed for their antitubercular activities . These studies are vital for discovering new treatments against tuberculosis, especially given the rise of antibiotic-resistant strains.
Chemical Synthesis: Building Blocks
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine: is a valuable building block in chemical synthesis . It’s used to create a variety of complex molecules, which can have applications ranging from drug development to material sciences.
Material Science: Advanced Material Fabrication
In material science, the compound can contribute to the development of advanced materials with specific properties. These materials might be used in high-tech industries, such as electronics or nanotechnology.
Environmental Science: Pollutant Degradation
Research into the environmental applications of this compound includes studying its role in the degradation of pollutants . Understanding how such compounds interact with environmental contaminants can lead to improved methods for pollution control and remediation.
Propiedades
IUPAC Name |
2-(3-fluoro-2-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7-8(10)3-2-4-9(7)12-6-5-11/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSAAOHKWSMRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)









